
4-Methylpregabalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpregabalin is a chemical compound developed by Pfizer. It is structurally related to pregabalin and acts as an analgesic, particularly effective against neuropathic pain and other difficult-to-treat pain syndromes . The compound is known for its higher potency compared to pregabalin, making it a promising candidate for further medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpregabalin involves a stereoselective Michael addition of dimethyl malonate to a racemic nitroalkene. This key step operates as a kinetic resolution with a chiral squaramide catalyst . The reaction conditions are carefully controlled to achieve high enantiomeric excess, often up to 99:1 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and kinetic resolution are likely employed on a larger scale, utilizing advanced catalytic systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylpregabalin undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Methylpregabalin has several scientific research applications, including:
Chemistry: Used as a model compound for studying stereoselective synthesis and kinetic resolution.
Biology: Investigated for its effects on calcium channel modulation and neurotransmitter release.
Wirkmechanismus
The mechanism of action of 4-Methylpregabalin involves the modulation of the α2δ subunits of voltage-dependent calcium channels . This modulation reduces the release of excitatory neurotransmitters, leading to its analgesic and anticonvulsant effects . The compound is actively transported across the blood-brain barrier by the system L neutral amino acid transporter protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregabalin: The parent compound, used for similar medical applications but with lower potency.
Gabapentin: Another related compound with similar uses but different pharmacokinetic properties.
Phenibut: A derivative of gamma-aminobutyric acid with anxiolytic and nootropic effects.
Uniqueness of 4-Methylpregabalin
This compound is unique due to its higher binding affinity to α2δ channels and its retained affinity for the system L transporter, making it more potent than pregabalin . This combination of properties enhances its effectiveness as an analgesic and anticonvulsant .
Eigenschaften
CAS-Nummer |
313651-25-1 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
(3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-6(2)7(3)8(5-10)4-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7-,8+/m1/s1 |
InChI-Schlüssel |
IASDTUBNBCYCJG-SFYZADRCSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](CC(=O)O)CN)C(C)C |
Kanonische SMILES |
CC(C)C(C)C(CC(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE](/img/structure/B8757245.png)

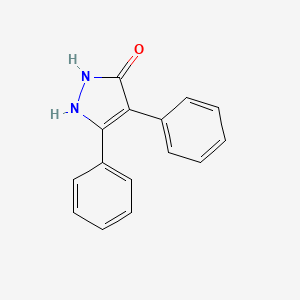
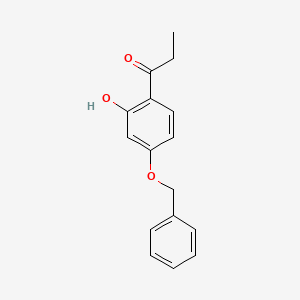

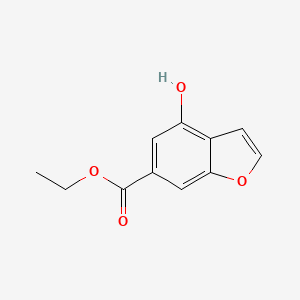
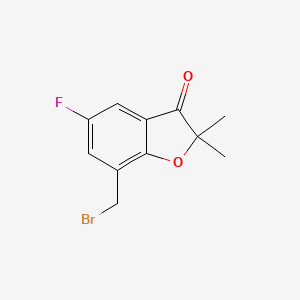
![(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one](/img/structure/B8757311.png)
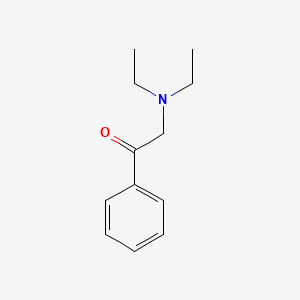
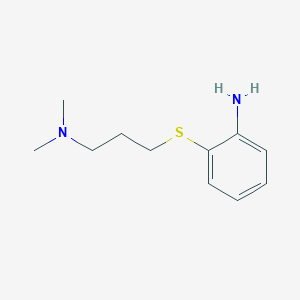
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-](/img/structure/B8757325.png)
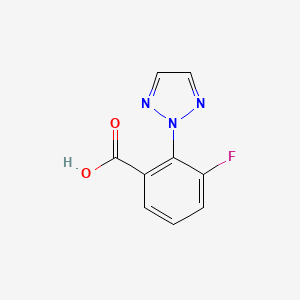
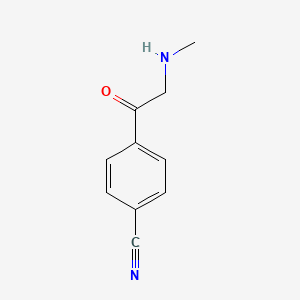
![Bis-[2-(5-tetrazolyl)ethyl]ether](/img/structure/B8757360.png)
